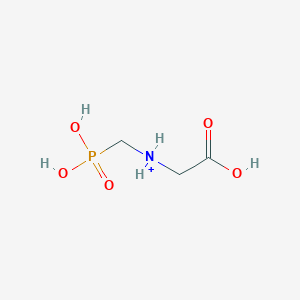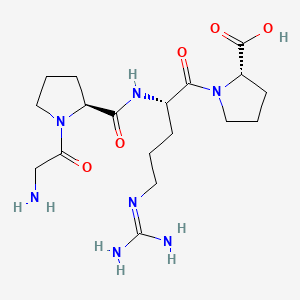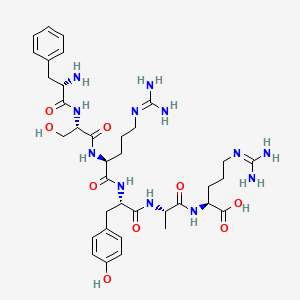
Falipamil
Vue d'ensemble
Description
Falipamil : est un dérivé du vérapamil et un antagoniste des canaux calciques. Sa structure chimique est 2-(3-{[2-(3,4-diméthoxyphényl)éthyl]méthylamino}propyl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one . Ce composé affecte sélectivement le cœur, en particulier le nœud sinusal, entraînant des effets anti-tachycardiaques importants. Il réduit également la fréquence cardiaque normale et diminue la consommation d'oxygène du myocarde, ce qui le rend potentiellement utile dans divers contextes.
Applications De Recherche Scientifique
Chemistry:: Falipamil’s unique structure and calcium channel-blocking properties make it an intriguing subject for further chemical investigations. Researchers might explore its reactivity, stability, and potential modifications.
Biology and Medicine::Cardiovascular Research: Given its effects on heart rate, this compound could be studied for arrhythmia management or as an antianginal agent.
Neuroscience: Calcium channels play a crucial role in neuronal function, so this compound’s impact on neural activity warrants exploration.
Drug Development: Investigating this compound’s pharmacokinetics and pharmacodynamics could lead to new therapeutic applications.
Industry:: While not widely used, this compound’s potential as a calcium channel blocker may inspire pharmaceutical companies to explore its commercial applications.
Orientations Futures
Mécanisme D'action
Target of Action
Falipamil is a calcium channel blocker . Its primary target is the voltage-gated calcium channels (VDCCs) . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the entry of calcium ions into the cell.
Mode of Action
This compound interacts with its targets, the VDCCs, by blocking them . This action inhibits the influx of calcium ions into the cells, which in turn decreases the heart rate .
Biochemical Pathways
The blocking of VDCCs by this compound affects the calcium-dependent signaling pathways. This results in a decrease in the heart rate and a reduction in the force of cardiac muscle contraction
Pharmacokinetics
The pharmacokinetics of this compound in humans have been studied, and it has been found that the drug shows high recovery in urine and feces after intravenous administration . .
Result of Action
This compound’s action results in a decrease in the heart rate, particularly in animals . It has been found to be effective in reducing the sinus rate when given in small doses. When given in high doses, it increases the sinus rate as it increases the atrial pumping rate . This compound also has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can vary depending on the physiological state of the organism. In one study, it was found that when this compound was administered to a conscious dog, the sinus heart rate of the dog increased, whereas when administered to a sedated dog, the animal experienced a decreased heart rate . This suggests that the physiological state of the organism can influence the drug’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Falipamil interacts with various enzymes and proteins to exert its effects. It has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates with diverse vagolytic actions . When administered, this compound decreases the ventricular rate of the heart, which in turn helps reduce the sinus rate in an organism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering heart activity rates
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a Voltage-gated calcium channel (VDCC) blocker , which means it inhibits the function of these channels, thereby affecting the flow of calcium ions into cells. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, when given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in dogs, different dosage administrations have proven to bear different results . When given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate .
Méthodes De Préparation
Voies de synthèse : Les voies de synthèse du falipamil impliquent des transformations chimiques pour obtenir sa structure complexe. Malheureusement, les voies de synthèse spécifiques ne sont pas largement documentées dans la littérature. Il est probable que le composé est synthétisé par des réactions en plusieurs étapes, à partir de précurseurs facilement disponibles.
Production industrielle : Les détails concernant les méthodes de production à l'échelle industrielle sont rares. Les chercheurs et les entreprises pharmaceutiques peuvent avoir des méthodes propriétaires pour la synthèse à grande échelle. Des recherches supplémentaires seraient nécessaires pour découvrir des procédés industriels spécifiques.
Analyse Des Réactions Chimiques
Types de réactions : Le falipamil peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Sans données précises, nous ne pouvons pas fournir d'exemples spécifiques.
Réactifs et conditions courants : Encore une fois, en raison d'informations limitées, nous ne pouvons pas énumérer les réactifs et les conditions courants. Les réactifs typiques de la synthèse organique (oxydants, agents réducteurs, etc.) joueraient probablement un rôle.
Produits principaux : Les principaux produits formés pendant la synthèse du this compound dépendraient des réactions spécifiques impliquées. Celles-ci pourraient inclure des intermédiaires, des régioisomères et des stéréoisomères.
4. Applications de la recherche scientifique
Chimie : La structure unique du this compound et ses propriétés de blocage des canaux calciques en font un sujet intéressant pour de nouvelles investigations chimiques. Les chercheurs pourraient explorer sa réactivité, sa stabilité et ses modifications potentielles.
Biologie et médecine :Recherche cardiovasculaire : Compte tenu de ses effets sur la fréquence cardiaque, le this compound pourrait être étudié pour la gestion des arythmies ou comme agent antiangineux.
Neurosciences : Les canaux calciques jouent un rôle crucial dans la fonction neuronale, donc l'impact du this compound sur l'activité neuronale mérite d'être exploré.
Développement de médicaments : L'investigation de la pharmacocinétique et de la pharmacodynamique du this compound pourrait conduire à de nouvelles applications thérapeutiques.
Industrie : Bien qu'il ne soit pas largement utilisé, le potentiel du this compound en tant que bloqueur des canaux calciques pourrait inciter les entreprises pharmaceutiques à explorer ses applications commerciales.
5. Mécanisme d'action
Le this compound exerce ses effets en agissant directement sur le nœud sinusal, ce qui réduit la fréquence cardiaque. Ses cibles moléculaires impliquent probablement les canaux calciques, affectant la contractilité et le rythme cardiaques. Des études mécanistiques détaillées sont nécessaires pour élucider les voies impliquées.
Comparaison Avec Des Composés Similaires
L'unicité du falipamil réside dans sa structure dérivée du vérapamil. Des composés similaires comprennent le vérapamil lui-même, le diltiazem et d'autres bloqueurs des canaux calciques. Les caractéristiques chimiques distinctes du this compound le distinguent.
Propriétés
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGNNQOCVDZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228476 | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-92-1 | |
| Record name | Falipamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falipamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)


![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
